Prednienic acid

Übersicht

Beschreibung

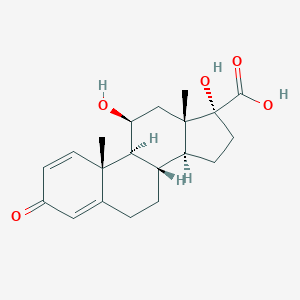

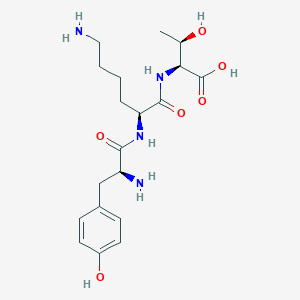

Prednicarbate, also known as prednienic acid, is a synthetic glucocorticoid receptor agonist used in the treatment of a variety of inflammatory and allergic conditions. It is a synthetic derivative of the naturally occurring hormone cortisol, and is used as a topical treatment for skin conditions such as eczema and psoriasis. It is also used in the form of an eye drop to treat inflammation of the eye, and as an inhaler to treat asthma. Prednicarbate has been shown to be effective in reducing inflammation and improving symptoms of the conditions for which it is prescribed.

Wissenschaftliche Forschungsanwendungen

Herbicide Toxicity and Environmental Impact

Prednienic acid, also known as 2,4-dichlorophenoxyacetic acid (2,4-D), is primarily recognized for its use as a herbicide. Research emphasizes its widespread application in agriculture and urban pest control, leading to direct or indirect environmental exposure. A significant focus of research is on the toxicity and mutagenicity of 2,4-D, especially regarding its impact on non-target species, particularly aquatic ones. The studies stress the need for future research in molecular biology, human exposure assessment, and pesticide degradation to better understand 2,4-D's environmental and health impacts (Zuanazzi, Ghisi, & Oliveira, 2020).

Enhanced Degradation Methods

Innovative methods to enhance the degradation and dechlorination of 2,4-D are explored to address its residue in aquatic environments. A study demonstrated the use of pre-magnetization Fe-C activated persulfate, revealing significant improvements in degradation efficiency. This approach not only offers a more effective method of degrading 2,4-D but also reduces post-treatment costs, highlighting a crucial advancement in environmental remediation techniques (Li, Zhou, & Pan, 2018).

Biochemical and Molecular Biology

This compound's role extends to biochemical and molecular biology applications. Studies explore its interaction with various biochemical pathways, particularly focusing on gene expression and its influence on cellular processes. This aspect of research is vital for understanding the broader biological implications of 2,4-D beyond its primary use as a herbicide (Ahn, Jang, & Lee, 2016).

Biodegradable Chelating Agents

The exploration of biodegradable chelating agents in industrial, agricultural, and domestic applications highlights the potential use of compounds like this compound. Studies focus on replacing non-biodegradable agents with environmentally friendly alternatives, which is crucial for sustainable practices in various industries. These findings emphasize the importance of developing biodegradable and effective chelating agents to mitigate environmental impacts (Pinto, Neto, & Soares, 2014).

Anticancer and Anti-inflammatory Properties

Research into compounds like tannic acid reveals their potential in treating diseases. Tannic acid, for example, has shown promise as an inhibitor of CXCL12/CXCR4, demonstrating antiangiogenic activity. This finding opens avenues for developing novel treatments for various cancers and inflammatory conditions, showcasing the therapeutic potential of these compounds (Chen et al., 2003).

Treatment of Wastewater

Research has also focused on using this compound derivatives for the treatment of wastewater, especially from industrial processes. This involves studying the efficacy of various treatment methods, their environmental impact, and potential improvements to make these processes more effective and sustainable (Zhu, Yang, & Wang, 2001).

Biomass and Bioethanol Production

This compound plays a role in the biorefinery concept, particularly in the production of bioethanol and other biochemicals from biomass sources like industrial hemp. This research is significant for developing renewable energy sources and reducing reliance on fossil fuels (Kuglarz, Alvarado-Morales, Karakashev, & Angelidaki, 2016).

Wirkmechanismus

Target of Action

Prednienic acid, also known as Prednisolone Impurity B , is a glucocorticoid . Its primary target is the glucocorticoid receptor , a protein in the cell membrane . The glucocorticoid receptor plays a crucial role in regulating processes such as metabolism and immune response .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, by binding to it . This binding triggers a series of changes in the cell. This compound is first metabolized in the liver to its active form, prednisolone . Prednisolone, a glucocorticoid agonist corticosteroid, then binds to the glucocorticoid receptor . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days .

Biochemical Pathways

The binding of prednisolone to the glucocorticoid receptor affects various biochemical pathways. These include pathways related to inflammation and immune response . The specific pathways affected can vary depending on the cell type and the physiological context .

Pharmacokinetics

This compound shows dose-dependent pharmacokinetics . An increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . The degree of binding will determine the distribution and clearance of free (i.e., pharmacologically active) drug .

Result of Action

The molecular and cellular effects of this compound’s action are primarily anti-inflammatory and immunosuppressive . By binding to the glucocorticoid receptor, this compound can modulate the expression of genes involved in inflammatory and immune responses . This can lead to a reduction in inflammation and suppression of the immune response .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as the presence of other drugs, the physiological state of the patient, and the specific cellular environment . For example, patients with liver failure, renal failure, or a renal transplant, subjects older than 65 years, women on estrogen-containing oral contraceptive steroids, or subjects taking ketoconazole have increased unbound concentrations of prednisolone . Conversely, hyperthyroid patients, some patients with Crohn’s disease, subjects taking microsomal liver enzyme-inducing agents, or patients on intravenous prednisolone phthalate (instead of prednisolone phosphate) or on some brands of enteric coated prednisolone tablets have decreased concentrations of prednisolone .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

As a glucocorticoid steroid, it may interact with glucocorticoid receptors in the body, influencing the activity of various enzymes and proteins. The nature of these interactions is complex and may involve changes in gene expression, protein synthesis, and cellular signaling pathways.

Molecular Mechanism

The molecular mechanism of Prednienic Acid is not well-studied. As a glucocorticoid, it likely exerts its effects at the molecular level through binding interactions with glucocorticoid receptors. This can lead to changes in gene expression, enzyme activation or inhibition, and alterations in cellular signaling pathways.

Eigenschaften

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h5,7,9,13-16,22,25H,3-4,6,8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCKJPJYRCPANCC-XLXYOEISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191356 | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37927-29-0 | |

| Record name | Δ1-Cortienic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37927-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037927290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (11β,17α)-11,17-dihydroxy-3-oxoandrosta-1,4-diene-17-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3T12NR296 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![24-Ethyl-3,7,10,28-tetrahydroxy-14-methoxy-25-methyl-12,18,20-trioxa-25-azaheptacyclo[15.11.1.02,15.04,13.06,11.021,29.022,27]nonacosa-1(28),2(15),3,6(11),13,21(29),22(27),23-octaene-5,26-dione](/img/structure/B123405.png)

![5-Methoxybenzo[d]isoxazol-3-amine](/img/structure/B123423.png)

![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)